molecular formula C11H15ClN2O2 B1520883 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride CAS No. 1170899-10-1

2-(Piperazin-1-ylcarbonyl)phenol hydrochloride

Cat. No. B1520883
CAS RN: 1170899-10-1
M. Wt: 242.7 g/mol
InChI Key: PBKANCGPTBVSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is commonly used as a building block in the synthesis of various drugs and compounds.


Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride consists of a phenol group (a benzene ring with a hydroxyl group) linked to a piperazine ring via a carbonyl group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride are not fully detailed in the retrieved information. It is known to be a solid at room temperature .

Scientific Research Applications

  • Corrosion Inhibition :

    • Benzimidazole derivatives, including compounds structurally related to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride, have been studied for their effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid solutions. These inhibitors exhibit high corrosion inhibition efficiency, which increases with the concentration of inhibitors (Yadav et al., 2016).
  • Synthesis and Evaluation of Novel Derivatives :

    • Novel derivatives structurally similar to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride have been synthesized and evaluated for various pharmacological activities, including antidepressant and antianxiety effects in animal models (Kumar et al., 2017).
  • Molecular Docking and Anticancer Activity :

    • Research has been conducted on copper(II) complexes involving ligands similar to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride. These studies focus on their binding to DNA/protein, molecular docking, and potential in vitro anticancer activity (Manna et al., 2019).
  • Electrochemical Studies :

    • Electrochemical oxidation of compounds related to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride has been studied, particularly in the synthesis of bisindolyl-p-quinone derivatives. This research explores the unique regioselectivity in their synthesis (Amani et al., 2012).
  • Drug Repurposing for Antitumor Agents :

    • Phenothiazines, including compounds structurally related to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride, have been repurposed to develop novel antitumor agents. This involves targeting various signaling pathways in cancer cells (Wu et al., 2016).
  • Study of Substance Stability under Stressful Conditions :

    • The stability of pharmaceutical substances structurally similar to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride has been studied under various stressful conditions, providing insights into the stability and degradation of such compounds (Gendugov et al., 2021).
  • Luminescent Properties and Electron Transfer Studies :

    • Piperazine substituted naphthalimide compounds, similar in structure to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride, have been synthesized and studied for their luminescent properties and potential in photo-induced electron transfer applications (Gan et al., 2003).

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride is not specified in the retrieved information. Its use in proteomics research suggests it may interact with proteins in some way .

properties

IUPAC Name

(2-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKANCGPTBVSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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